molecular formula C21H14BrClN2 B12600229 Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- CAS No. 649739-76-4

Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-

Cat. No.: B12600229
CAS No.: 649739-76-4
M. Wt: 409.7 g/mol
InChI Key: PGRLCBOTAMOYAL-UHFFFAOYSA-N
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Description

Structural Significance of Quinoxaline Heterocycles in Organic Chemistry

Quinoxalines are bicyclic aromatic systems comprising two nitrogen atoms at the 1,4-positions of a benzene ring. This planar structure enables π-π stacking interactions with biological targets, making quinoxalines versatile scaffolds in drug design. The compound 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)quinoxaline (molecular formula: C21H14BrClN2) exemplifies how substituents modulate electronic and steric properties. The 4-bromophenylmethyl group at position 2 and the 3-chlorophenyl group at position 3 introduce electronegative halogens, which enhance binding affinity to hydrophobic pockets in enzymes or receptors.

Table 1: Key Structural Features of 2-[(4-Bromophenyl)methyl]-3-(3-Chlorophenyl)quinoxaline

Position Substituent Electronic Effect Role in Bioactivity
2 4-Bromophenylmethyl Electron-withdrawing Enhances metabolic stability
3 3-Chlorophenyl Electron-withdrawing Facilitates hydrophobic interactions

The halogen atoms (bromine and chlorine) increase the compound’s lipophilicity, improving membrane permeability—a critical factor in antiviral and anticancer applications. Nuclear Magnetic Resonance (NMR) studies of similar derivatives reveal that halogenation at these positions perturbs electron density across the quinoxaline ring, influencing reactivity in cross-coupling reactions.

Historical Evolution of Brominated/Chlorinated Quinoxaline Derivatives

The synthesis of quinoxalines dates to the early 20th century, with initial methods involving condensation of 1,2-diamines with 1,2-dicarbonyl compounds. The introduction of halogenated derivatives gained momentum in the 1980s, driven by the need for compounds with improved pharmacokinetic profiles. Bromine and chlorine were strategically incorporated to exploit their electronegativity and steric bulk.

The specific compound 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)quinoxaline (PubChem CID: 10047134) was first synthesized in 2006, reflecting advancements in Friedel-Crafts alkylation and Ullmann coupling techniques. Early routes relied on stoichiometric halogenation agents, but modern green chemistry approaches employ catalytic systems to reduce waste. For instance, bromination using N-bromosuccinimide under microwave irradiation has enabled precise functionalization of the quinoxaline core.

Table 2: Historical Milestones in Halogenated Quinoxaline Synthesis

Year Development Impact
1985 First brominated quinoxalines via electrophilic substitution Enabled access to electron-deficient scaffolds
2006 Synthesis of 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)quinoxaline Demonstrated regioselective alkylation
2025 Catalytic bromination using Pd complexes Improved yield and sustainability

Properties

CAS No.

649739-76-4

Molecular Formula

C21H14BrClN2

Molecular Weight

409.7 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)quinoxaline

InChI

InChI=1S/C21H14BrClN2/c22-16-10-8-14(9-11-16)12-20-21(15-4-3-5-17(23)13-15)25-19-7-2-1-6-18(19)24-20/h1-11,13H,12H2

InChI Key

PGRLCBOTAMOYAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthesis of Related Compounds

  • Preparation of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid :

    • React isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions.
    • The product undergoes further transformations to yield various derivatives.
  • Formation of Ethyl Esters :

    • The carboxylic acid derivative can be converted to its ethyl ester by heating with ethanol and sulfuric acid as a catalyst.
    • This step often improves solubility and reactivity in subsequent reactions.

Spectroscopic Characterization

Characterization of synthesized quinoxaline derivatives typically employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Proton ($$^{1}H$$) and Carbon ($$^{13}C$$) NMR spectra provide insight into the structure by revealing chemical shifts corresponding to different functional groups.

  • Infrared Spectroscopy (IR) : IR spectroscopy identifies functional groups through characteristic absorption bands, such as C=N and C-H stretches.

Table: Summary of Synthesis Steps for Related Compounds

Step Reaction Type Reagents Conditions Product
1 Condensation Isatin + 4-Bromoacetophenone Reflux in ethanol 2-(4-Bromophenyl)quinoline-4-carboxylic Acid
2 Esterification Carboxylic Acid + Ethanol + H₂SO₄ Reflux Ethyl Ester Derivative
3 Cyclization o-Phenylenediamine + Carbonyl Compounds Reflux in DMF Quinoxaline Derivative

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

Therapeutic Applications

Quinoxaline derivatives are known for their broad spectrum of biological activities. The specific compound discussed here has been explored for its potential in treating various conditions:

  • Antimicrobial Activity :
    • Quinoxaline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the quinoxaline structure can enhance its efficacy against Mycobacterium tuberculosis, with some derivatives achieving up to 100% inhibition rates .
    • A comparative study demonstrated that quinoxaline derivatives could inhibit the growth of pathogenic fungi, including Candida species, suggesting their potential use as antifungal agents .
  • Anticancer Properties :
    • Research indicates that certain quinoxaline derivatives possess anticancer activities by inducing apoptosis in cancer cells. For example, compounds structurally similar to quinoxaline have been shown to inhibit cancer cell proliferation effectively .
    • A case study highlighted a specific derivative's ability to target cancerous cells with minimal side effects compared to traditional chemotherapeutics .
  • Neurological Applications :
    • Quinoxalines have been investigated for their neuroprotective effects. Some derivatives demonstrate potential in treating neurological disorders such as Parkinson's disease and depression by modulating neurotransmitter systems .
    • A recent study reported that a modified quinoxaline derivative exhibited significant neuroprotective effects in animal models of neurodegeneration .

Data Table: Biological Activities of Quinoxaline Derivatives

Activity TypeTarget Organism/ConditionInhibition Rate (%)Reference
AntibacterialMycobacterium tuberculosisUp to 100%
AntifungalCandida species85%
AnticancerVarious cancer cell linesSignificant reduction in viability
NeuroprotectiveNeurodegenerative modelsNotable improvement in behavior

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of several quinoxaline derivatives against Mycobacterium bovis BCG and E. coli strains, demonstrating promising results that support further development as antimicrobial agents .
  • Cancer Treatment :
    • In vitro studies on modified quinoxalines showed a marked reduction in tumor cell viability, indicating their potential as effective anticancer therapies. The research emphasized the need for structural optimization to enhance bioavailability and reduce toxicity .
  • Neuroprotection :
    • Experimental models revealed that certain quinoxaline derivatives could significantly improve cognitive function and reduce neuroinflammation, suggesting their utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their DNA synthesis and repair mechanisms. The compound can also interact with enzymes and proteins, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(4-Chlorophenyl)methyl]-3-phenylquinoxaline (CAS 56536-65-3)

  • Substituents : Position 2: (4-chlorophenyl)methyl; Position 3: phenyl.
  • Molecular Formula : C₂₁H₁₅ClN₂.
  • Molecular Weight : 330.82 g/mol.
  • Key Differences :
    • The target compound replaces the 4-chlorophenyl group with a 4-bromophenyl moiety, increasing molecular weight (410.72 g/mol vs. 330.82 g/mol) and lipophilicity due to bromine’s larger atomic radius and higher molar mass.
    • The 3-chlorophenyl group in the target compound introduces a meta-chloro substituent, which is more electron-withdrawing than the unsubstituted phenyl group in CAS 56536-65-3. This may enhance electrophilic reactivity or alter binding interactions in biological systems.
  • Synthesis : Both compounds likely employ similar Pd-catalyzed coupling strategies, with brominated reagents substituted for chlorinated ones in the target compound .

2-Bromo-3-(2-bromophenyl)quinoxaline

  • Substituents : Position 2: bromo; Position 3: 2-bromophenyl.
  • Molecular Formula : C₁₄H₉Br₂N₂.
  • Molecular Weight : 394.05 g/mol.
  • Key Differences: The target compound features a benzyl-linked 4-bromophenyl group at position 2, whereas this derivative has a direct bromo substituent on the quinoxaline ring. The benzyl group may enhance steric bulk and modulate solubility. The 3-chlorophenyl group (meta) in the target compound contrasts with the ortho-bromophenyl group here, influencing electronic effects and spatial orientation.
  • Synthesis : Both compounds utilize Pd-catalyzed cross-coupling, but the target requires additional steps to introduce the benzyl moiety .

2-(4-Bromophenyl)quinoxaline

  • Substituents : Position 2: 4-bromophenyl.
  • Molecular Formula : C₁₄H₉BrN₂.
  • Molecular Weight : 293.14 g/mol.
  • Key Differences: The target compound’s benzyl-linked bromophenyl group introduces conformational flexibility absent in the rigid 4-bromophenyl attachment here.

Data Table: Comparative Analysis of Quinoxaline Derivatives

Compound Name Substituent (Position 2) Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (4-Bromophenyl)methyl 3-Chlorophenyl C₂₁H₁₅BrClN₂ 410.72 High lipophilicity, potential bioactivity
2-[(4-Chlorophenyl)methyl]-3-phenylquinoxaline (4-Chlorophenyl)methyl Phenyl C₂₁H₁₅ClN₂ 330.82 Synthetic intermediate
2-Bromo-3-(2-bromophenyl)quinoxaline Bromo 2-Bromophenyl C₁₄H₉Br₂N₂ 394.05 Cross-coupling intermediate
2-(4-Bromophenyl)quinoxaline 4-Bromophenyl C₁₄H₉BrN₂ 293.14 Anticancer, antimicrobial

Research Findings and Implications

Halogen Effects : Bromine’s higher atomic weight and polarizability compared to chlorine may enhance the target compound’s membrane permeability and binding affinity in biological systems.

Synthetic Flexibility : The benzyl-linked substituent in the target compound allows for modular synthesis, enabling rapid diversification of analogs for structure-activity relationship (SAR) studies .

Biological Activity

Quinoxaline derivatives, including Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound has been studied for its potential applications in treating various diseases, particularly in the fields of antimicrobial and anticancer therapies.

Structure and Properties

Quinoxaline is a bicyclic compound composed of a pyrazine ring fused with a benzene ring. The specific structure of Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- features a bromine atom on the phenyl group and a chlorine atom on another phenyl group, which may enhance its biological activity through electronic effects and steric hindrance.

Antimicrobial Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, a study involving synthesized quinoxaline compounds demonstrated that certain derivatives could effectively inhibit the growth of Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. Among 47 tested compounds, 16 showed over 70% inhibition at a concentration of 10 µM, with some achieving IC50 values as low as 0.31 µM against adult worms .

The presence of halogen substituents (like bromine and chlorine) has been correlated with increased antimicrobial efficacy. Compounds with these modifications often demonstrate enhanced lipophilicity, which can improve membrane permeability and bioavailability .

Anticancer Activity

Quinoxaline derivatives have also been explored for their anticancer potential. A notable study reported that certain quinoxaline-based compounds inhibited the proliferation of human colon cancer cells (HCT116) with IC50 values around 2.1 µM . The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and other apoptotic markers.

Table 1 summarizes the anticancer activities of various quinoxaline derivatives:

Compound NameCell LineIC50 (µM)Mechanism of Action
Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-HCT1162.1Induction of apoptosis
Other Derivative AHT291.5Cell cycle arrest
Other Derivative BMCF-74.0Apoptosis via caspase activation

Case Studies

Case Study 1: Antischistosomal Activity
In vitro assays against newly transformed schistosomula (NTS) showed that certain quinoxaline derivatives had significant activity, leading to further investigation in vivo. The results indicated moderate reductions in worm burden when administered to infected mice, highlighting the need for optimization in pharmacokinetic properties to enhance therapeutic efficacy .

Case Study 2: Anticancer Efficacy
A series of quinoxaline derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The study emphasized structure-activity relationships (SAR), indicating that specific substitutions on the quinoxaline core could lead to improved anticancer properties .

Q & A

Q. Table 1: Example Synthesis Parameters

ParameterValue/DescriptionReference
Reflux time16 hours
SolventConcentrated acetic acid
Yield after purification56.5%
Crystallization solventToluene/ethanol (50:50)

Basic: How is the crystal structure of bromophenyl/chlorophenyl-substituted quinoxalines characterized?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, dihedral angles between the quinoxaline core and substituents (e.g., 78.45° for chlorophenyl, 35.60° for dimethoxyphenyl) reveal steric and electronic effects . Critical metrics include:

  • R factor : ≤0.069 indicates high data accuracy .
  • Data-to-parameter ratio : ≥29:1 ensures structural reliability .
  • Thermal parameters : Validate atomic displacement models.

Advanced: How can computational methods optimize the synthesis and reactivity of quinoxaline derivatives?

Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models identify optimal conditions. For example:

  • Reaction path search : Simulate intermediates and transition states to prioritize synthetic routes .
  • Descriptor analysis : Correlate substituent electronic parameters (Hammett constants) with reaction yields.
  • Virtual screening : Evaluate substituent effects on properties like solubility or photostability .

Q. Table 2: Computational vs. Experimental Yield Comparison

Substituent CombinationPredicted Yield (%)Experimental Yield (%)Deviation
4-Bromo, 3-Chloro6256.5-5.5
2-Chloro, 4-Methoxy5853-5

Advanced: How to resolve contradictions between spectroscopic data and crystallographic findings?

Answer:
Contradictions (e.g., NMR suggesting planar geometry vs. X-ray showing torsion) require cross-validation:

Dynamic NMR : Assess rotational barriers of substituents (e.g., bromophenyl groups).

Temperature-dependent XRD : Confirm if crystal packing forces distort geometry .

DFT geometry optimization : Compare computed and experimental bond angles to identify discrepancies .

Advanced: What factorial design approaches improve reaction yield and purity?

Answer:
A 2<sup>k</sup> factorial design can optimize variables (temperature, solvent ratio, catalyst loading). For example:

  • Variables : Temperature (80–120°C), acetic acid concentration (50–100%), reaction time (8–24 hours).
  • Response surface methodology : Models interactions between variables to predict maximum yield .

Q. Table 3: Factorial Design Variables and Effects

VariableLow LevelHigh LevelMain Effect on Yield
Temperature80°C120°C+12%
Acetic acid concentration50%100%+8%
Reaction time8 hours24 hours+5%

Advanced: How to analyze substituent effects on quinoxaline electronic properties?

Answer:
Combine experimental and computational tools:

  • Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents.
  • UV-Vis spectroscopy : Correlate absorption maxima with HOMO-LUMO gaps calculated via TD-DFT .
  • Hammett plots : Relate substituent σ values to reaction rates or spectroscopic shifts .

Advanced: What strategies mitigate steric hindrance in substituted quinoxalines?

Answer:

  • Substituent positioning : Meta-substituted aryl groups reduce steric clash compared to ortho .
  • Solvent engineering : Polar aprotic solvents (DMF, DMSO) stabilize twisted conformations.
  • Protecting groups : Temporarily block reactive sites during synthesis (e.g., silyl ethers for hydroxyl groups) .

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